2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the coupling of the pyridine and piperidine moieties. Reaction conditions may vary, but common reagents include acids, bases, and various catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide include other oxadiazole derivatives and pyridine-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide (CAS Number: 1286700-10-4) is a novel synthetic derivative belonging to the class of pyridazino-thiazine compounds. It has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S, with a molecular weight of 384.5 g/mol. The structure features a pyridazino-thiazine core which is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyridazino-thiazine compounds exhibit a variety of biological activities including:
- Anticancer Activity : Several studies have shown that these compounds can inhibit cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against various bacterial strains.
Anticancer Activity
A pivotal study evaluated the anticancer properties of related compounds against human cancer cell lines. The findings suggested that derivatives containing the pyridazino-thiazine moiety exhibit significant antiproliferative effects:
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
C5 | MCF-7 | 0.08 |
C6 | K-562 | 0.12 |
These results indicate that modifications in the chemical structure can enhance the anticancer potential of these compounds .
Antimicrobial Activity
The antimicrobial efficacy of related thiazine derivatives has been documented in various studies. For instance:
- In vitro Studies : Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
C7 | Staphylococcus aureus | 15 |
C8 | Escherichia coli | 12 |
These findings suggest that structural variations can influence antimicrobial potency .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:
- EGFR Inhibition : Some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.
- Enzyme Inhibition : Certain compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Case Study 1: Antiproliferative Effects
A study focused on the compound's effects on MCF-7 breast cancer cells revealed that it induces apoptosis through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm apoptosis markers.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties against a panel of bacteria using disc diffusion methods. The results indicated that modifications in substituents significantly affected antibacterial activity.
Properties
IUPAC Name |
2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-2-4-12(5-3-11)20-15(23)9-21-18(25)17-14(8-19-21)26-10-16(24)22(17)13-6-7-13/h2-5,8,13H,6-7,9-10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCTWAPWFUEVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.